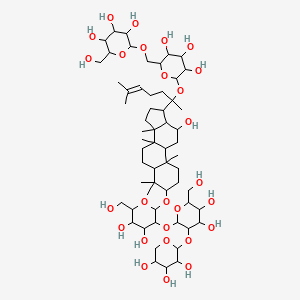

人参皂苷Fa

描述

人参皂苷Fa是一种从三七(Panax notoginseng)植物中提取的原人参二醇型皂苷。 该化合物以其激活和恢复退化脑功能的潜力而闻名 .

科学研究应用

化学: 人参皂苷Fa用作合成其他生物活性皂苷的前体。 其独特的结构和反应性使其成为化学研究中宝贵的化合物 .

生物学: 在生物学研究中,this compound被研究其对细胞过程和分子途径的影响。 它已显示出在调节酶活性和基因表达方面的潜力 .

医药: this compound表现出显著的药理活性,包括抗癌、抗炎和神经保护作用。 它已被研究其治疗各种疾病的潜力,例如癌症、心血管疾病和神经退行性疾病 .

工业: 在制药行业,this compound用于开发新药和治疗剂。 它调节生物途径的能力使其成为药物发现的有希望的候选者 .

作用机制

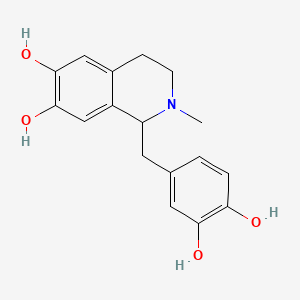

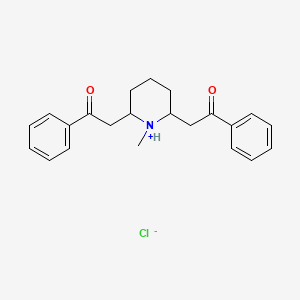

人参皂苷Fa通过各种分子靶点和途径发挥其作用。它激活和调节特定酶和受体的活性,导致细胞过程发生变化。 例如,它已被证明会影响细胞色素P450酶的表达,这些酶在药物代谢中起着至关重要的作用 . 此外,this compound可以调节信号通路,如丝裂原活化蛋白激酶 (MAPK) 通路,这有助于其抗癌和抗炎作用 .

生化分析

Biochemical Properties

Notoginsenoside Fa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to activate enzymes involved in the biosynthesis of other ginsenosides, such as ginsenoside Rb1 and Rc . Notoginsenoside Fa also interacts with proteins involved in cellular signaling pathways, including those regulating oxidative stress and inflammation . These interactions are essential for its neuroprotective effects, as they help mitigate oxidative damage and inflammatory responses in neuronal cells .

Cellular Effects

Notoginsenoside Fa exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances cell survival and function by modulating cell signaling pathways such as the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. Notoginsenoside Fa also influences gene expression, promoting the expression of genes involved in antioxidant defense and reducing the expression of pro-inflammatory genes . Additionally, it impacts cellular metabolism by enhancing mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, Notoginsenoside Fa exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding leads to the activation of the PI3K/AKT pathway, which promotes cell survival and growth . Notoginsenoside Fa also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Notoginsenoside Fa have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that Notoginsenoside Fa maintains its neuroprotective effects for several weeks, but these effects diminish with prolonged exposure . In vivo studies have demonstrated that long-term administration of Notoginsenoside Fa can lead to sustained improvements in cognitive function and neuronal health .

Dosage Effects in Animal Models

The effects of Notoginsenoside Fa vary with different dosages in animal models. Low to moderate doses have been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . High doses can lead to adverse effects, including toxicity and impaired cellular function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

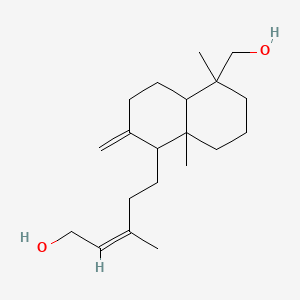

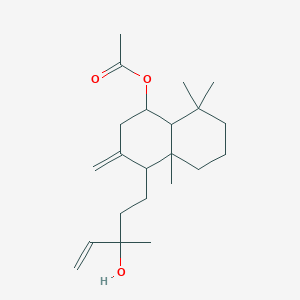

Notoginsenoside Fa is involved in several metabolic pathways. It is metabolized by intestinal bacteria into various bioactive metabolites, including ginsenoside Rg1 and protopanaxadiol . These metabolites exhibit higher bioavailability and permeability, enhancing the overall therapeutic effects of Notoginsenoside Fa . The compound also interacts with enzymes involved in the biosynthesis of other ginsenosides, further contributing to its metabolic profile .

Transport and Distribution

Within cells and tissues, Notoginsenoside Fa is transported and distributed through specific transporters and binding proteins . It is primarily localized in the cytoplasm, where it interacts with various cellular components to exert its effects . The compound’s distribution is influenced by its interactions with membrane transporters, which facilitate its uptake and accumulation in target tissues .

Subcellular Localization

Notoginsenoside Fa is predominantly localized in the cytoplasm and associated with cellular membranes . This subcellular localization is crucial for its activity, as it allows the compound to interact with key signaling molecules and enzymes involved in cellular processes . Additionally, Notoginsenoside Fa undergoes post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .

准备方法

合成路线和反应条件: 人参皂苷Fa可以通过对三七花中主要人参皂苷的转化来合成。 转化涉及使用木霉属真菌Cladosporium xylophilum,该真菌将主要人参皂苷Rb1、Rb2、Rb3和Rc转化为this compound、Fd和Fe . 生物转化途径是使用薄层色谱 (TLC)、高效液相色谱 (HPLC) 和质谱 (MS) 等技术研究的 .

工业生产方法: this compound的工业生产涉及从三七中提取和纯化皂苷。 微波处理技术已被应用于降解三七茎叶中的皂苷,从而生产出this compound以及其他转化产物 .

化学反应分析

反应类型: 人参皂苷Fa经历各种化学反应,包括氧化、还原和取代。 This compound的转化途径涉及在特定位置去除糖基,导致形成不同的皂苷 .

常用试剂和条件: 木霉属真菌Cladosporium xylophilum产生的酶促进了this compound的生物转化。 纯化的酶分子量为66.4 kDa,对切割特定糖基具有高度选择性 .

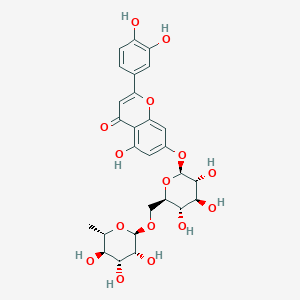

相似化合物的比较

人参皂苷Fa属于原人参二醇 (PPD) 皂苷,其中包括其他化合物,如人参皂苷Fc和Fe,以及人参皂苷Rb1、Rb2和Rc . 与这些类似化合物相比,this compound在某些应用中表现出独特的药理活性以及更高的效力 . 这些化合物之间的结构差异导致了它们不同的生物学效应和治疗潜力。

结论

This compound是一种用途广泛且有价值的化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学结构、多样的药理活性以及调节分子途径的能力使其成为进一步研究和开发的有希望的候选者。

属性

IUPAC Name |

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERICYNRBVMDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316170 | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88100-04-3 | |

| Record name | Notoginsenoside Fa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 240 °C | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What makes Notoginsenoside Fa a compound of interest in the context of Panax notoginseng quality control?

A: Research suggests that the ratio of Notoginsenoside K to Notoginsenoside Fa (N-K/Fa) can be a valuable marker for assessing the quality of Panax notoginseng, particularly in studies focused on continuous cropping obstacles. [] This ratio can also be helpful in analyzing notoginseng samples from different growth years. [] Notoginsenoside Fa content itself is also significantly lower in notoginseng samples affected by continuous cropping obstacles compared to normal samples. []

Q2: Can you elaborate on the role of Cladosporium xylophilum in relation to Notoginsenoside Fa?

A: Cladosporium xylophilum, a fungus isolated from soil, demonstrates the ability to transform major ginsenosides found in Panax notoginseng flowers into minor ginsenosides, including Notoginsenoside Fa. [] Interestingly, this transformation process can be achieved using both the whole fungus and its purified enzyme. [] This finding opens up exciting possibilities for enhancing the production of potentially more pharmacologically active minor ginsenosides like Notoginsenoside Fa from readily available sources.

Q3: What analytical techniques are commonly employed to study Notoginsenoside Fa and other related compounds?

A: A combination of techniques is often used to analyze Notoginsenoside Fa and other triterpenoids in Panax notoginseng. These include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). [, ] Specifically, an efficient LC-MS/MS method has been developed for the simultaneous quantification of 23 triterpenoids, including Notoginsenoside Fa, in biological samples. [] This method exhibits high sensitivity and is valuable for pharmacokinetic studies, enabling researchers to understand how these compounds are absorbed, distributed, metabolized, and excreted by the body. []

Q4: What is the significance of identifying specific markers like Notoginsenoside Fa in Panax notoginseng research?

A: Identifying and understanding the roles of specific markers like Notoginsenoside Fa, especially in the context of continuous cropping obstacles, can provide valuable insights for improving cultivation practices and ensuring the consistent production of high-quality Panax notoginseng. [] Furthermore, detailed analysis of these markers, including their transformations and interactions with other compounds, is crucial for maximizing the therapeutic potential of this important medicinal plant. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600552.png)

![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)